CT-08

Sec61 Substrate Selectivity Proteomics

CT-08, also referred to as Cotransin CT8 or Compound 3 (CAS: 1000770-96-6), is a macrocyclic cyclodepsipeptide that functions as a substrate-selective co-translational translocation inhibitor by binding to the Sec61 translocon. This interaction selectively prevents the biogenesis of a subset of secreted and type I transmembrane proteins, including VCAM-1 and TNFα, in a signal sequence-dependent manner, making it a valuable tool compound for dissecting Sec61-mediated protein translocation pathways.

Molecular Formula C50H80N6O8
Molecular Weight 893.2 g/mol
Cat. No. B15599432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCT-08
Molecular FormulaC50H80N6O8
Molecular Weight893.2 g/mol
Structural Identifiers
InChIInChI=1S/C50H80N6O8/c1-14-17-23-34(8)29-39-47(60)54(11)36(10)50(63)64-43(22-16-3)46(59)53-40(30-35(9)24-18-15-2)49(62)55(12)41(28-33(6)7)44(57)51-38(27-32(4)5)48(61)56(13)42(45(58)52-39)31-37-25-20-19-21-26-37/h3,19-21,25-26,32-36,38-43H,14-15,17-18,22-24,27-31H2,1-2,4-13H3,(H,51,57)(H,52,58)(H,53,59)/t34-,35-,36+,38+,39+,40+,41+,42+,43-/m1/s1
InChIKeyFKOWLFBDYYDNSC-ASFFCJJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CT-08 (Cotransin CT8) for Research Procurement: A Substrate-Selective Sec61 Modulator Tool Compound


CT-08, also referred to as Cotransin CT8 or Compound 3 (CAS: 1000770-96-6), is a macrocyclic cyclodepsipeptide that functions as a substrate-selective co-translational translocation inhibitor by binding to the Sec61 translocon [1]. This interaction selectively prevents the biogenesis of a subset of secreted and type I transmembrane proteins, including VCAM-1 and TNFα, in a signal sequence-dependent manner, making it a valuable tool compound for dissecting Sec61-mediated protein translocation pathways .

Why Generic Sec61 Inhibitors Cannot Substitute for CT-08 in Targeted Research Applications


The Sec61 translocon is an essential gateway for protein biogenesis, and broad-spectrum inhibitors of this complex often induce significant, non-specific cellular toxicity [1]. In contrast, CT-08 is distinguished by its high degree of substrate selectivity, meaning it potently inhibits the translocation of specific client proteins, such as HER3 and TNFα, while sparing the vast majority of the secreted proteome . This targeted mechanism of action is critical for researchers seeking to investigate the function of specific proteins or pathways without the confounding variable of global secretory shutdown. Substituting CT-08 with a broad-spectrum inhibitor, like Apratoxin A or Coibamide A, would introduce off-target effects and compromise the validity of experiments designed to study the specific biology of CT-08-sensitive clients [2].

Quantitative Differentiation of CT-08 Against Key Sec61 Modulator Comparators


Substrate Selectivity Profile: CT-08 vs. Broad-Spectrum Inhibitor Apratoxin A

Unlike the broad-spectrum Sec61 inhibitor Apratoxin A, which non-selectively blocks a wide array of secretory proteins, CT-08 exhibits a highly restricted substrate profile. A quantitative membrane proteomics approach demonstrated that CT-8 inhibits the expression of only approximately 25% of the identified secreted proteome, showcasing its unique selectivity .

Sec61 Substrate Selectivity Proteomics Protein Secretion

Differential Cytotoxicity: CT-08 vs. Potent Cytotoxin Ipomoeassin F

In a comparative cytotoxicity study against the HCT116 colorectal cancer cell line, CT-8 demonstrated an IC50 of 243 nM, indicating moderate cytotoxicity. In stark contrast, the related Sec61 inhibitor Ipomoeassin F exhibited potent cytotoxicity in the same cell line with an IC50 of 8 nM, a difference of over 30-fold [1].

Cytotoxicity IC50 Cancer Cell Lines Sec61 Inhibitor

Target Engagement Specificity: CT-08 vs. Multi-Client Inhibitor Coibamide A

A HER3 mutant (G11L/S15L) has been shown to be fully resistant to CT-8 inhibition, confirming its highly specific, structure-dependent target engagement [1]. In contrast, this same mutant remains sensitive to higher concentrations of the multi-client inhibitor Coibamide A, demonstrating that Coibamide A retains activity even when the specific target site for CT-8 is disrupted [2].

HER3 Target Engagement Mutagenesis Coibamide A Sec61

In Vitro Functional Potency: CT-08 Inhibition of TNFα Translocation

In a cell-based assay, CT-8 potently inhibited the expression of TNFα, a type II transmembrane protein, with an IC50 of approximately 50 nM. This inhibitory activity was abolished in cells expressing specific Sec61α mutants (R66I or M136T), confirming that CT-8's functional effect is directly mediated through its interaction with the Sec61 translocon [1].

TNFα IC50 In Vitro Translation Sec61 Signal Peptide

Recommended Research Applications for CT-08 Based on Evidenced Selectivity


Investigating HER3-Dependent Signaling in Lapatinib-Resistant HER2+ Cancers

CT-08 is a critical tool for studying the role of HER3 upregulation as a resistance mechanism to HER2-targeted therapies. Evidence shows CT-8 treatment specifically degrades HER3 without affecting other HER family proteins (EGFR, HER2, HER4) and synergistically enhances apoptosis when combined with lapatinib in HER2-amplified breast cancer cells [1]. This makes CT-08 ideal for experiments designed to validate HER3 as a therapeutic target and to explore combination strategies to overcome drug resistance.

Dissecting Pro-Inflammatory Cytokine Secretion in In Vitro Models of Inflammation

The well-documented and potent inhibition of TNFα secretion by CT-08 (IC50 ~50 nM) makes it a preferred tool compound for studies on inflammatory signaling [1]. Its selectivity for specific cytokines, including VCAM-1, allows researchers to block key pro-inflammatory mediators without causing global secretory stress. This application is supported by data showing CT-08's efficacy in blocking TNFα and VCAM-1, while affecting most other secreted proteins only at much higher concentrations .

Conducting Proteomic Studies to Map Sec61 Client Protein Networks

CT-08's unique, narrow substrate profile (inhibiting only ~25% of the secretome) positions it as a superior chemical probe for unbiased discovery of Sec61-dependent client proteins [1]. By comparing the secretome or membrane proteome of cells treated with CT-08 versus a vehicle control, researchers can identify and validate novel proteins whose biogenesis is specifically dependent on the Sec61 pathway, a strategy that would be confounded by the use of a broad-spectrum inhibitor.

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